molecular formula C24H21ClFN3O3S B2961605 N-benzyl-4-(1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamide CAS No. 899937-17-8

N-benzyl-4-(1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamide

Cat. No.: B2961605
CAS No.: 899937-17-8
M. Wt: 485.96
InChI Key: DGOJTWRWMLWWHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-4-(1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamide is a thienopyrimidine-derived compound characterized by a bicyclic thieno[3,2-d]pyrimidine core fused with a dione moiety. The molecule features a benzyl group at the N-position and a 2-chloro-6-fluorobenzyl substituent at the 1-position of the pyrimidine ring.

Properties

IUPAC Name

N-benzyl-4-[1-[(2-chloro-6-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClFN3O3S/c25-18-8-4-9-19(26)17(18)15-29-20-11-13-33-22(20)23(31)28(24(29)32)12-5-10-21(30)27-14-16-6-2-1-3-7-16/h1-4,6-9,11,13H,5,10,12,14-15H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOJTWRWMLWWHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-4-(1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H19ClFN5O2S2C_{21}H_{19}ClFN_5O_2S^2, with a molecular weight of 492.0 g/mol. The structure features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of triazolethiones have shown efficacy against various cancer cell lines. Studies have reported that certain triazole derivatives can inhibit the growth of colon carcinoma cells (IC50 values ranging from 6.2 μM to 43.4 μM) and breast cancer cells (IC50 values between 27.3 μM to 43.4 μM) . While specific data on this compound is limited, the structural similarities suggest potential anticancer activity.

Antimicrobial Activity

Compounds in the thieno[3,2-d]pyrimidine class have been studied for their antimicrobial properties. For example, related compounds have demonstrated activity against various pathogenic bacteria and fungi. In particular, derivatives have shown effectiveness against Pseudomonas aeruginosa and Candida albicans, suggesting that this compound may also possess similar antimicrobial effects .

The mechanism of action for compounds like this compound likely involves interaction with specific enzymes or receptors within the body. The thieno[3,2-d]pyrimidine moiety may facilitate binding to targets involved in cell proliferation and survival pathways. This can lead to the modulation of signaling cascades that are critical in cancer progression and microbial resistance.

Case Studies

While direct studies on this compound are scarce, related compounds provide insight into its potential applications:

  • Anticancer Efficacy : A study on similar thieno-pyrimidine derivatives showed significant tumor growth suppression in xenograft models .
    CompoundCancer TypeIC50 (μM)
    Triazole derivativeColon carcinoma6.2
    Triazole derivativeBreast cancer27.3
  • Antimicrobial Screening : Research on related compounds indicated strong activity against multiple bacterial strains at low concentrations .
    Compound TypeBacteria TestedEffective Concentration (μg/mm²)
    Thieno derivativePseudomonas aeruginosa0.22
    Thieno derivativeCandida albicans0.88

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is an analysis of key structural and functional similarities and differences:

Core Structure Comparison
Compound Class Core Structure Key Features
Target Compound Thieno[3,2-d]pyrimidine-2,4-dione Fused thiophene-pyrimidine ring with dual ketone groups; planar aromatic system.
Derivatives Benzo[b][1,4]oxazin-3(4H)-one Benzene fused with oxazine ring; oxygen atom in place of sulfur.
Compounds Tetrahydro-pyrimidin-2-one Partially saturated pyrimidine ring; lacks fused heterocyclic systems.

Key Insights :

  • The thienopyrimidine core in the target compound may enhance π-π stacking interactions compared to benzooxazine or saturated pyrimidinone cores.
  • Sulfur in the thiophene ring (target) vs. oxygen in benzooxazine () could influence electronic properties and metabolic stability .
Substituent Analysis
Compound Substituents Functional Impact
Target Compound 2-Chloro-6-fluorobenzyl, N-benzyl Halogenated aromatic groups may improve lipophilicity and target binding affinity.
Derivatives Substituted-phenyl-1,2,4-oxadiazole Oxadiazole rings enhance hydrogen bonding and rigidity.
Compounds 2,6-Dimethylphenoxy, tetrahydropyrimidin-1(2H)-yl Bulky substituents may hinder membrane permeability but improve selectivity.

Key Insights :

  • The 2-chloro-6-fluorobenzyl group in the target compound likely confers higher electronegativity and steric hindrance compared to dimethylphenoxy groups in compounds .
  • N-Benzyl substitution is common across all analogs, suggesting a role in modulating solubility or receptor interactions.

Research Findings and Hypothetical Pharmacological Profiles

Hypothetical Activity
  • The thienopyrimidine scaffold is associated with kinase inhibition (e.g., EGFR, VEGFR) due to its ATP-mimetic structure.
  • Chloro-fluoro substitutions (target) may enhance blood-brain barrier penetration compared to non-halogenated analogs .
Limitations of Available Evidence
  • No direct pharmacological or toxicity data exist for the target compound in the provided evidence.
  • Comparisons are speculative, relying on structural analogs with divergent cores (e.g., benzooxazine in ).

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